

Sulfo-Cy5.5 Azide: A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of **Sulfo-Cy5.5 Azide**, a water-soluble, far-red fluorescent dye. Designed for professionals in research and drug development, this document details the quantum yield and extinction coefficient of this versatile fluorophore, outlines the experimental protocols for their determination, and illustrates its application in bioorthogonal chemistry.

Core Photophysical Properties

Sulfo-Cy5.5 Azide is a member of the cyanine dye family, known for its exceptional brightness and photostability. Its key photophysical parameters are summarized below, with values collated from various suppliers and related compounds to provide a representative range. The presence of sulfo-groups enhances its water solubility, making it an ideal candidate for labeling biological molecules in aqueous environments with minimal non-specific binding.[1]



Property	Value	Source
Quantum Yield (Φ)	0.18 - 0.21	BOC Sciences[2], Lumiprobe (for Sulfo-Cy5.5 carboxylic acid)[3]
Molar Extinction Coefficient (ε)	195,000 - 250,000 M ⁻¹ cm ⁻¹	BroadPharm (for Sulfo-Cy5.5 carboxylic acid)[4], BOC Sciences[2]
Excitation Maximum (λex)	~673 - 678 nm	MedchemExpress.com, BOC Sciences
Emission Maximum (λem)	~691 - 707 nm	Lumiprobe (for Sulfo-Cy5.5 carboxylic acid), MedchemExpress.com

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative use of fluorescent probes. The following sections detail the standard methodologies for measuring these key parameters.

Determination of Molar Extinction Coefficient

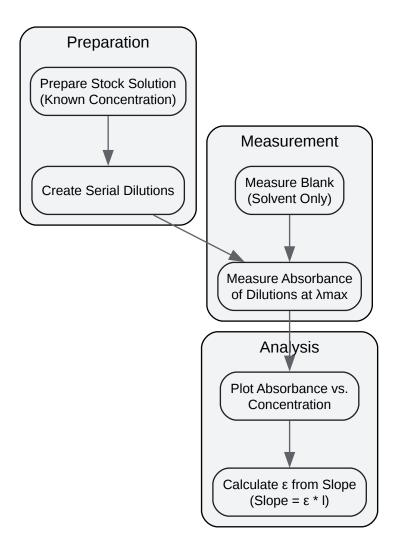
The molar extinction coefficient is determined spectrophotometrically using the Beer-Lambert law, which describes the linear relationship between absorbance, concentration, and path length.

Methodology:

- Preparation of Stock Solution: A concentrated stock solution of Sulfo-Cy5.5 Azide is prepared in a suitable solvent (e.g., water, DMSO, or DMF) with a precisely known concentration.
- Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations.



- Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λmax) using a UV-Vis spectrophotometer. A blank measurement using the solvent alone is performed to zero the instrument.
- Data Analysis: A plot of absorbance versus concentration is generated. The data should yield a straight line that passes through the origin.
- Calculation: The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette (typically 1 cm). The slope of the absorbance vs. concentration plot is equal to ε × I.



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Workflow for Molar Extinction Coefficient Determination.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Methodology:

- Standard Selection: A fluorescent standard with a known quantum yield and spectral properties that overlap with **Sulfo-Cy5.5 Azide** is chosen.
- Solution Preparation: A series of dilutions of both the Sulfo-Cy5.5 Azide sample and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
- Absorbance Measurement: The absorbance of each solution is measured at the chosen excitation wavelength.
- Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer at the same excitation wavelength used for the absorbance measurements. It is critical to keep all instrument settings (e.g., excitation and emission slit widths) constant for all measurements.
- Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.
- Graphical Analysis: A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard.
- Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

$$\Phi_X = \Phi_ST * (Grad_X / Grad_ST) * (\eta_X^2 / \eta_ST^2)$$

Where:

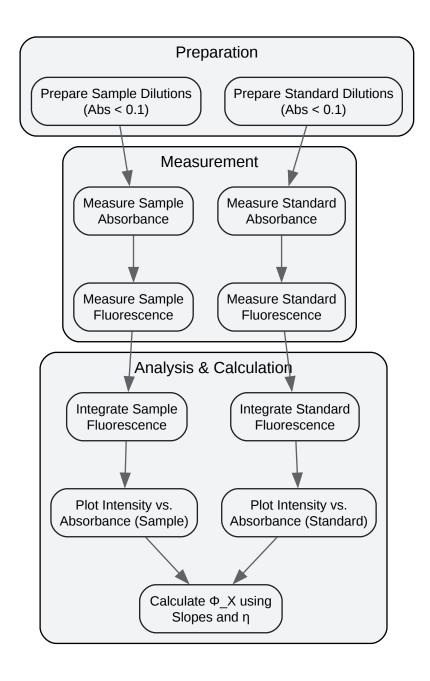




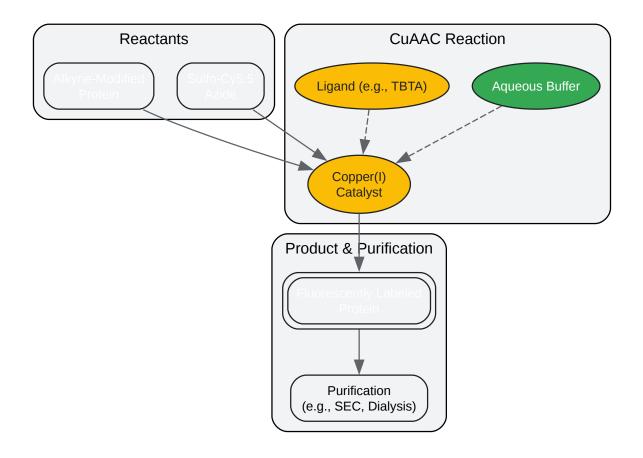


- \circ Φ _ST is the quantum yield of the standard.
- Grad_X and Grad_ST are the gradients (slopes) of the intensity vs. absorbance plots for the sample and the standard, respectively.
- \circ η_X and η_ST are the refractive indices of the solvents used for the sample and the standard (if different).









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- To cite this document: BenchChem. [Sulfo-Cy5.5 Azide: A Technical Guide to its Photophysical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1433221#sulfo-cy5-5-azide-quantum-yield-and-extinction-coefficient]

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